Home > Products > Screening Compounds P8193 > N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide -

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-5090868
CAS Number:
Molecular Formula: C23H21F3N2O4S
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

DPC 423 (1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide)

Compound Description: DPC 423 is a drug candidate that has been investigated for its in vitro and in vivo disposition in various species, including mice, rats, dogs, and humans []. Studies have focused on characterizing its metabolites and understanding its metabolic pathways. DPC 423 exhibits complex metabolic disposition, with notable species differences observed. It is primarily metabolized through oxidation, glucuronidation, glutathione conjugation, and sulfamate conjugation pathways.

Relevance: Both DPC 423 and N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide share the presence of a trifluoromethylphenyl moiety and sulfonamide functionality. These shared structural features suggest a potential relationship in terms of their chemical properties and biological activities.

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea

Compound Description: This compound is an acylthiourea derivative that incorporates a pyrazole ring with chloride and trifluoromethyl substituents [, ]. It has been synthesized as a potential bioactive compound, drawing inspiration from the known bioactivities of acylthiourea derivatives and pyrazole compounds with similar substituents.

Relevance: This compound and N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide both feature a trifluoromethylphenyl group, indicating a potential connection in their chemical properties and potential biological activities.

Copper(II) complexes with N,N′,N′′-trisubstituted guanidine ligands

Compound Description: This series of copper(II) complexes contains N,N′,N′′-trisubstituted guanidine ligands with varying substituents (R) on the guanidine moiety []. These complexes have been studied for their DNA/protein binding, DNA cleavage, cytotoxicity, and superoxide radical scavenging activities.

Relevance: While not sharing a direct structural similarity, these complexes, particularly those with aryl substituents (R), fall under the broader category of metal complexes with aromatic ligands. N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, with its trifluoromethylphenyl and methoxyphenyl groups, also belongs to this category. This categorization suggests potential commonalities in their synthesis methods and coordination chemistry.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent and orally active leukotriene receptor antagonist []. It exhibits high affinity for the leukotriene receptor, with a Ki of 0.42 nM. The compound possesses a chiral center, and the R enantiomer demonstrates greater potency compared to the S enantiomer.

Relevance: Similar to N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, ZENECA ZD3523 contains a trifluoromethyl group and a sulfonamide moiety. Although the trifluoromethyl group is part of a butyl chain in ZD3523, the presence of these functionalities suggests a potential relationship in terms of their pharmacological profiles and potential applications.

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a novel dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteinases (MMPs) []. It exhibits nanomolar IC50 values against TACE and several MMPs, demonstrating its potential as a therapeutic agent for rheumatoid arthritis. TMI-1 effectively reduces clinical severity scores in mouse models of collagen-induced arthritis.

Relevance: Both TMI-1 and N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide share the sulfonamide functional group, potentially indicating similar chemical reactivity and potential for interacting with biological targets.

8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine

Compound Description: This compound represents a high-affinity (Ki = 1 nM) A2B adenosine receptor (AdoR) antagonist, demonstrating high selectivity (990-, 690-, and 1,000-fold) for human A1, A2A, and A3 AdoRs []. Its development stemmed from structure-activity relationship (SAR) studies aimed at identifying selective A2B AdoR antagonists for potential therapeutic applications in asthma treatment.

Relevance: This compound and N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide both feature a trifluoromethylbenzyl moiety, suggesting potential similarities in their physicochemical properties and potential for interacting with biological targets.

1-(2,6-dichloro-4-trifluoromethyl-phenyl)-5- ((naphthalen-1-ylmethylene)-amino)-1H-pyrazole-3-carbonitrile

Compound Description: This compound serves as an intermediate in the synthesis of insecticides like 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]pyrazole and 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfonyl]pyrazole []. Its structure incorporates fluorine-containing and pyrazole moieties, both of which are recognized for their potential biological activities.

Relevance: Sharing the trifluoromethylphenyl group with N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide points to a potential connection in their chemical properties, particularly those related to lipophilicity and electronic effects.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has demonstrated efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis []. The compound inhibits inflammation in adjuvant-induced arthritis and reduces OA-like pain in guinea pigs. MF498 exhibits good gastrointestinal tolerability and has a renal effect similar to selective cyclooxygenase 2 (COX-2) inhibitors.

Relevance: Both MF498 and N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide contain a sulfonamide group and a methoxyphenyl moiety. Despite differences in their core structures, the presence of these common functional groups suggests a potential for shared chemical properties, particularly in their interactions with biological targets.

(Z)‐2‐(4‐(2‐cyano‐2‐phenylvinyl)phenoxy)‐N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (BCYS)

Compound Description: CYS and BCYS are α-cyanostilbene derivatives designed to investigate the influence of π-conjugation length on aggregation induced emission (AIE) and self-assembly formation []. BCYS, with a larger π-conjugation length, exhibits AIE properties and forms self-assembled microfibrous structures. In contrast, CYS, with a shorter π-conjugation length, displays aggregation caused quenching (ACQ) and forms self-assembled nanostructured crystalline particles. Cytotoxicity studies reveal that BCYS possesses superior biocompatibility compared to CYS.

Relevance: Both CYS and BCYS, along with N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, share a sulfonamide functional group and a methoxyphenyl moiety, indicating potential similarities in their chemical properties and interactions with biological systems.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (Lead 1)

Compound Description: Lead 1 is an S100A2-p53 protein-protein interaction inhibitor identified through in silico modeling []. It exhibits modest pancreatic cancer activity. Modifications to its phenylacetamide and 3-methoxyphenyl moieties have been explored to improve its potency and selectivity.

Relevance: Lead 1 and N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide both share the sulfonamide functional group and a methoxyphenyl moiety. This structural similarity suggests potential similarities in their chemical properties, interactions with biological targets, and potential applications in drug development.

Properties

Product Name

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C23H21F3N2O4S

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C23H21F3N2O4S/c1-32-20-10-12-21(13-11-20)33(30,31)28(15-17-6-3-2-4-7-17)16-22(29)27-19-9-5-8-18(14-19)23(24,25)26/h2-14H,15-16H2,1H3,(H,27,29)

InChI Key

RACRWBGDXAUQSD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.